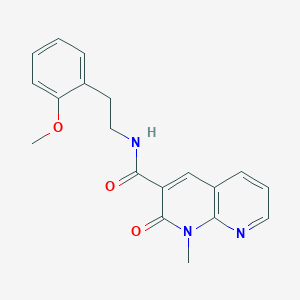

N-(2-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

N-(2-Methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic 1,8-naphthyridine derivative characterized by:

- A bicyclic 1,8-naphthyridine core with a methyl group at position 1 and a ketone at position 2.

- A carboxamide substituent at position 3 linked to a 2-methoxyphenethyl group.

Properties

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-22-17-14(7-5-10-20-17)12-15(19(22)24)18(23)21-11-9-13-6-3-4-8-16(13)25-2/h3-8,10,12H,9,11H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSYXSVLCBAGDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCCC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a naphthyridine core with a methoxyphenethyl substituent and a carboxamide functional group. Its molecular formula is CHNO.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 312.36 g/mol |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Preliminary studies indicate that this compound may exhibit anticancer properties. Research has shown that compounds with similar naphthyridine structures can induce apoptosis in various cancer cell lines. For instance, derivatives of 1,8-naphthyridine have demonstrated cytotoxic effects against leukemia and solid tumors by disrupting cell cycle progression and promoting programmed cell death through mitochondrial pathways .

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory potential. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing oxidative stress in cellular models. Such activities are critical for developing treatments for chronic inflammatory diseases .

Antiparasitic Activity

Notably, this compound has shown promise against Leishmania mexicana, a parasite responsible for cutaneous leishmaniasis. In vitro studies suggest that it can significantly reduce the parasite load, indicating potential therapeutic applications in treating leishmaniasis.

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Induction of Apoptosis : The compound induces apoptosis through mitochondrial dysfunction and activation of caspases in cancer cells.

- Cytokine Modulation : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.

- Membrane Disruption : Observations of membrane blebbing and mitochondrial disorganization suggest it affects cellular integrity and function .

Case Studies

Several studies have documented the biological activity of this compound:

- Anticancer Study : A study evaluated the cytotoxic effects on human leukemia cells (Kasumi-1), demonstrating significant apoptosis induction at concentrations as low as 7 μM .

- Anti-inflammatory Assessment : In an animal model of inflammation, treatment with the compound resulted in decreased edema and reduced levels of inflammatory markers compared to control groups .

- Antiparasitic Evaluation : In vitro tests showed that the compound reduced the viability of Leishmania mexicana by over 70% at optimal concentrations, highlighting its potential as an antiparasitic agent.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, N-(2-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide serves as a versatile building block for the development of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways, facilitating the synthesis of derivatives with enhanced properties.

Biology

The compound has been investigated for its biological activities, particularly its potential as a bioactive molecule. Studies indicate that it may exhibit:

- Antimicrobial Activity : Research has shown that naphthyridine derivatives possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria by interfering with cell wall synthesis and inhibiting nucleic acid synthesis .

- Anti-inflammatory Effects : Preliminary studies suggest that the compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

- Anticancer Properties : The compound has demonstrated potential in reducing cancer cell viability through mechanisms such as inducing apoptosis and disrupting mitochondrial function .

Medicine

In medical research, this compound is being explored for its therapeutic potential in various conditions:

- Cancer Treatment : Due to its anticancer properties, it is being studied as a possible treatment for various cancers .

- Infectious Diseases : Its effectiveness against Leishmania mexicana suggests potential use in treating cutaneous leishmaniasis.

Case Study 1: Antimicrobial Activity

A study conducted on various naphthyridine derivatives highlighted that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis, leading to cell lysis.

Case Study 2: Anti-inflammatory Effects

In vitro studies assessed the anti-inflammatory effects of the compound on human peripheral blood mononuclear cells (PBMCs). Results indicated a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) upon treatment with the compound, suggesting its potential utility in managing inflammatory disorders.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,8-Naphthyridine Derivatives

| Compound Name (CAS No.) | Substituent at Position 3 | Key Structural Features | Molecular Weight (g/mol) | |

|---|---|---|---|---|

| Target Compound | N-(2-Methoxyphenethyl) | Phenethyl chain with ortho-methoxy group | ~351.38 (calculated) | |

| N-(2-Methoxyphenyl) analog (899981-11-4) | N-(2-Methoxyphenyl) | Direct aryl linkage; no ethyl spacer | 309.33 | |

| N-(4-Methoxyphenethyl) analog | N-(4-Methoxyphenethyl) | Para-methoxy group on phenethyl chain | 337.38 | |

| N-(4-Fluorophenyl) analog | N-(4-Fluorophenyl) | Fluorine substituent (electron-withdrawing) | 315.31 | |

| N-(3,4-Dimethoxyphenyl) analog | N-(3,4-Dimethoxyphenyl) | Dual methoxy groups; increased H-bond potential | 351.36 |

Key Observations:

- Phenethyl vs. Phenyl Linkage: The phenethyl chain in the target compound enhances lipophilicity (predicted logP ~3.5 vs.

- Substituent Position : Ortho-methoxy (target compound) may induce steric hindrance compared to para-methoxy (), affecting target binding.

- Electron Effects : Fluorine () and nitro groups () alter electron density, influencing reactivity and metabolic stability.

Key Findings:

- Antifungal Activity : Fluorophenyl analogs () show strong SDHI activity due to electron-deficient aryl groups enhancing target affinity.

- Anticancer Potential: Methoxyphenethyl derivatives () exhibit topoisomerase inhibition, suggesting the target compound may share this mechanism.

- SAR Insights :

- Methoxy groups (ortho/para) modulate steric and electronic interactions with hydrophobic enzyme pockets.

- Phenethyl chains improve pharmacokinetics (e.g., oral bioavailability) compared to phenyl-linked analogs .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data

| Property | Target Compound | N-(2-Methoxyphenyl) | N-(4-Fluorophenyl) | N-(4-Methoxyphenethyl) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 351.38 | 309.33 | 315.31 | 337.38 |

| Calculated logP | 3.5 | 2.8 | 3.1 | 3.4 |

| H-Bond Donors/Acceptors | 2/5 | 2/4 | 2/4 | 2/5 |

| Aqueous Solubility (mg/mL) | <0.1 (predicted) | 0.15 | 0.09 | 0.07 |

Optimization Strategies:

- Solubility Enhancement : Salt formation (e.g., hydrochloride) or prodrug design (e.g., esterification) as seen in and .

- Lipophilicity Tuning : Fluorine or methyl substitutions balance logP for optimal membrane permeability .

Yield Comparison :

- Phenethyl analogs typically achieve 60–70% yield after purification ( vs. 50–65% for phenyl analogs in ).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-methoxyphenethyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide, and what reaction conditions optimize yield and purity?

- Methodology : Synthesis typically involves three key steps:

- Step 1 : Formation of the 1,8-naphthyridine core via cyclization of aminopyridine derivatives under acidic or basic conditions.

- Step 2 : Introduction of the 1-methyl-2-oxo moiety through oxidation or nucleophilic substitution (e.g., using methyl iodide in DMF at 50–80°C) .

- Step 3 : Amide coupling between the naphthyridine-3-carboxylic acid intermediate and 2-methoxyphenethylamine. This step employs coupling agents like EDCI/HOBt or microwave-assisted reactions (140°C, 2 h) to enhance efficiency .

- Optimization : Microwave irradiation reduces reaction time (70% yield in 2 h vs. 24 h conventional heating) . Purification via silica gel chromatography or recrystallization improves purity (>95%) .

Q. How is structural characterization performed for this compound, and what spectroscopic data are critical for validation?

- Techniques :

- NMR : Key signals include the aromatic protons (δ 8.5–9.2 ppm for naphthyridine H2/H5/H7), methoxyphenethyl protons (δ 3.8–4.3 ppm for OCH3), and amide NH (δ 9.8–10.1 ppm) .

- IR : Peaks at 1680–1700 cm⁻¹ (C=O keto/amide) and 1250–1300 cm⁻¹ (C–O methoxy) confirm functional groups .

- Mass Spectrometry : ESI-MS m/z ~408 [M+H]+ matches the molecular formula C20H19N3O3 .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa), with IC50 values compared to reference drugs like doxorubicin .

- Mechanistic Insights : Fluorescence-based enzyme inhibition assays (e.g., topoisomerase II) to identify molecular targets .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the naphthyridine core or phenethyl group) influence bioactivity?

- SAR Findings :

- Naphthyridine Core : Chloro or fluoro substituents at position 4 enhance antimicrobial potency by increasing lipophilicity and membrane penetration .

- Phenethyl Group : Methoxy groups improve metabolic stability, while bulky substituents (e.g., biphenyl) reduce solubility but increase target affinity .

- Contradictions : Some studies report that electron-withdrawing groups (e.g., Cl) improve activity against Gram-negative bacteria but reduce efficacy in cancer models .

Q. What computational strategies (e.g., molecular docking, QSAR) are effective for predicting target binding and optimizing derivatives?

- In Silico Workflow :

- Docking : Use AutoDock Vina to model interactions with bacterial DNA gyrase (PDB: 1KZN) or human kinases (PDB: 3ERT). Key residues (e.g., Asp83 in gyrase) form hydrogen bonds with the carboxamide group .

- QSAR : 2D/3D descriptors (logP, polar surface area) correlate with antimicrobial IC50 values. Hydrophobic substituents at position 1 improve blood-brain barrier penetration .

Q. How can synthesis scalability and green chemistry principles be integrated into production?

- Optimization Strategies :

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes and improves yield (e.g., 97% for biphenyl derivatives) .

- Ionic Liquid Catalysis : Friedländer reactions using [BMIM][BF4] reduce waste and enable solvent recycling .

- Sonochemical Methods : Ultrasound irradiation enhances mixing and reduces byproducts in heterocyclic ring formation .

Q. How should researchers address contradictions in reported biological data (e.g., divergent IC50 values across studies)?

- Troubleshooting Steps :

- Standardize Assay Conditions : Use identical cell lines (e.g., ATCC-certified), serum concentrations, and incubation times.

- Control for Purity : Confirm compound purity (>98%) via HPLC before testing. Impurities like unreacted intermediates may skew results .

- Validate Targets : Use CRISPR knockout models to confirm mechanism (e.g., TOP1/TOP2 knockdown in cancer cells) .

Q. What analytical methods are critical for stability studies and degradation product identification?

- Stability Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.